Cinoxate

Formulation Chemistry Environmental Fate Modeling Percutaneous Absorption

Cinoxate (2-ethoxyethyl p-methoxycinnamate) is an organic compound belonging to the cinnamate ester class of chemical UV filters. It primarily absorbs UVB radiation in the 280-320 nm range, with a peak absorption at 308 nm, and was historically approved as an active sunscreen ingredient by the U.S.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 104-28-9
Cat. No. B143559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinoxate
CAS104-28-9
Synonyms3-(4-Methoxyphenyl)-2-propenoic Acid 2-Ethoxyethyl Ester;  p-Methoxycinnamic Acid 2-Ehoxyethyl Ester;  2-Ethoxyehanol p-Methoxycinnamate;  2-Ethoxyethyl 4-Methoxycinnamate;  2-Ethoxyethyl p-Methoxycinnamate;  Giv Tan F;  Give-Tan;  Phiasol;  Sundare; 
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCOCCOC(=O)C=CC1=CC=C(C=C1)OC
InChIInChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3/b9-6+
InChIKeyCMDKPGRTAQVGFQ-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
Practically insoluble in water with a solubility of approximately 0.05%.
Soluble in glycerol 0.5%, propolyene glycol 5%;  miscible with alcohols and vegetable oils

Structure & Identifiers


Interactive Chemical Structure Model





Cinoxate (CAS 104-28-9): A Cinnamate Ester UVB Filter for Targeted Photoprotection Research


Cinoxate (2-ethoxyethyl p-methoxycinnamate) is an organic compound belonging to the cinnamate ester class of chemical UV filters [1]. It primarily absorbs UVB radiation in the 280-320 nm range, with a peak absorption at 308 nm, and was historically approved as an active sunscreen ingredient by the U.S. FDA in 1961 [1]. Unlike more modern cinnamate analogs, cinoxate possesses a relatively polar ethoxyethanol side chain, which imparts distinct physicochemical properties, including a notably lower octanol-water partition coefficient (Log Kow of 2.65) and higher aqueous solubility compared to its widely used counterpart, octinoxate [2].

Why Octinoxate Cannot Simply Replace Cinoxate: Physicochemical and Regulatory Hurdles


Compounds within the cinnamate ester class are not functionally interchangeable, a fact underscored by the drastic differences between cinoxate and its mainstream analog, octinoxate (ethylhexyl methoxycinnamate). The critical divergence lies in their physicochemical profiles: cinoxate's Log Kow of 2.65 and aqueous solubility of 127.4 mg/L are orders of magnitude apart from octinoxate's Log Kow of 6.1 and solubility of 0.051 mg/L, predicting vastly different formulation behaviors, skin penetration kinetics, and environmental fates [1]. Furthermore, regulatory landscapes diverge; cinoxate is classified as non-GRASE (Category III) by the FDA, whereas octinoxate maintains broader global approvals but faces specific environmental use bans [2]. These quantified gaps in solubility, lipophilicity, and regulatory acceptance mean that a formulation or study optimized for one cannot assume the other will be a suitable drop-in replacement without significant re-validation of parameters ranging from aesthetic stability to toxicological endpoints.

Quantitative Differentiation of Cinoxate Against Its Closest Analogs


Aqueous Solubility and Lipophilicity Differentiation vs. Octinoxate

Cinoxate exhibits fundamentally different physicochemical properties compared to its primary cinnamate comparator, octinoxate. Cinoxate's water solubility is estimated at 127.4 mg/L with a Log Kow of 2.65, whereas octinoxate's solubility is only 0.051 mg/L with a Log Kow of 6.1 [1]. This makes octinoxate roughly 2,500 times less water-soluble and over 3.4 orders of magnitude more lipophilic. Such a stark contrast dictates entirely different formulation requirements, with cinoxate being suitable for more polar or aqueous-biased systems where octinoxate would be immiscible.

Formulation Chemistry Environmental Fate Modeling Percutaneous Absorption

Regulatory Status: FDA Non-GRASE (Category III) Classification of Cinoxate

Cinoxate's regulatory status provides a clear differentiator for scientific procurement. Under the FDA's Over-the-Counter (OTC) Sunscreen Monograph system, cinoxate is now listed as a Category III ingredient (non-GRASE), meaning additional safety data are needed to determine its general recognition as safe and effective [1]. Conversely, octinoxate remains approved by the EU and FDA, although it is banned in Hawaii for environmental concerns [2]. This positions cinoxate as a compound of historical and comparative interest rather than a current commercial formulation choice, making it particularly relevant for academic, toxicological, or regulatory-science studies.

Regulatory Compliance Safety Assessment OTC Drug Monograph

Photostability and UV Protection Efficacy: A Historical Comparative Study

A foundational study in the Journal of the Society of Cosmetic Chemists directly compared the photostability of cinoxate (2-ethoxyethyl p-methoxycinnamate) with a reference UV filter, Amerscreen P. When 0.5% methanolic solutions were exposed to direct sunlight, the UV absorption curve of cinoxate showed significant degradation, indicating a rapid loss of protective capacity, whereas the comparator compound's absorbance profile remained unchanged under identical conditions [1]. This in-situ photochemical instability is a key differentiator from more robust modern UVB filters and aligns with observations that cinoxate, even at its maximum approved concentration of 3%, contributes a notably weak protection factor to finished sunscreen products.

Photochemistry Sunscreen Efficacy Formulation Stability

Genotoxicological Profile: Evidence of DNA Excision Repair Inhibition by Cinoxate

Cinoxate possesses a notable and potentially detrimental biochemical activity absent in many other simple cinnamate UV filters. In an E. coli B/r model, cinoxate (2-ethoxyethyl p-methoxycinnamate) was one of eight tested substances that significantly enhanced UV-induced mutation frequency at non-lethal doses. This effect was nullified in a DNA excision repair-deficient strain (WP2s uvrA), leading researchers to conclude that cinoxate inhibits the DNA excision repair system, elevating the risk of mutation [1]. This genotoxic mode of action was further corroborated in mammalian cells, where cinoxate enhanced frequencies of sister-chromatid exchanges and chromosome aberrations, behaviors consistent with a DNA repair inhibitor [2].

Genetic Toxicology Mutagenesis Photogenotoxicity

Clinical Safety Profile: Quantitative Photoallergic Contact Dermatitis Reports vs. Class Analogs

The clinical safety profile of cinoxate is marred by multiple documented cases of photoallergic contact dermatitis (PACD), a specific adverse reaction not uniformly reported across all cinnamate UV filters. A 1982 case study in Contact Dermatitis described acute photosensitivity to cinoxate-containing sunscreens, confirmed via photopatch testing [1]. A broader review identifies cinoxate among the infrequent causes of PACD, listed alongside butyl methoxydibenzoylmethane (avobenzone) and octyl methoxycinnamate (octinoxate) [2]. While octinoxate is also a rare allergen, cinoxate's clinical presentation of acute photosensitivity was noted to be particularly severe in published reports, making this a critical differentiator for safety-focused studies.

Dermatotoxicology Photoallergy Patch Testing

Optimal Application Scenarios for Cinoxate (CAS 104-28-9) Based on Evidence


Reference Standard for Cinnamate UV Filter Analytical Method Development and Validation

Cinoxate's well-characterized UV absorption peak at 308 nm, combined with its distinct Log Kow of 2.65 and regulatory status as a Category III compound, makes it an ideal analytical reference standard. For analytical chemists developing HPLC or GC methods for cinnamate ester detection, cinoxate provides a chromatographically distinct marker that separates readily from the more lipophilic octinoxate (Log Kow 6.1) and other common UV filters [1]. Its established procurement from suppliers like Sigma-Aldrich as an analytical standard facilitates reproducible method validation, while its known degradation profile from historical photostability studies allows for the preparation of stress-test samples [2].

Genotoxicity and Photogenotoxicity Screening Model for UV Filter Safety Assessment

Given its proven ability to inhibit DNA excision repair and enhance UV-induced mutagenesis in both bacterial (E. coli) and mammalian cell models, cinoxate acts as a reliable positive control or reference agent in genotoxicity screening programs [1]. Researchers conducting comparative safety assessments of novel UV filters can utilize cinoxate to benchmark the severity of DNA repair interference, as its mechanism—unaffected by the uvrA mutation—provides a specific pathway readout that is critical for understanding the genetic toxicity spectrum of cinnamate-based compounds .

Historical Formulation Prototyping for Comparative Efficacy and Stability Testing

For cosmetic formulators conducting historical benchmarking studies, cinoxate represents the older generation of cinnamate esters that were once commercially relevant but are now largely obsolete. Its poor photostability, documented by the loss of UV absorption upon direct sunlight exposure [1], and its minimal SPF contribution of approximately 1-2 units even at the maximum 3% FDA-approved concentration, provide a quantifiable baseline against which to measure the performance gains of modern, photostable, and higher-SPF UVB filters. This makes cinoxate an essential control in studies examining product evolution and filter efficiency .

Human Photoallergy and Skin Sensitization Clinical Studies

Cinoxate's well-documented history as a causative agent of acute photoallergic contact dermatitis, confirmed by positive photopatch tests at 1% concentration [1], positions it as a relevant tool for clinical dermatology research [1]. In comparative patch-test studies designed to investigate the prevalence and mechanisms of sunscreen-induced photoallergies, cinoxate provides a specific and strong positive control stimulus. Its use allows clinicians and researchers to differentiate photoallergic reactions from irritant or general allergic contact dermatitis in diagnostic settings, fulfilling a role that structurally similar but less photo-reactive filters cannot .

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